molecular formula C14H14N2OS B7531922 3-cyclopropyl-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide

3-cyclopropyl-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide

Cat. No. B7531922
M. Wt: 258.34 g/mol
InChI Key: KUFNLAAMMAGVDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-cyclopropyl-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of thiophene carboxamide derivatives, which have been extensively studied for their pharmacological properties.

Mechanism of Action

The exact mechanism of action of 3-cyclopropyl-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of various signaling pathways involved in inflammation and pain. The compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the pathogenesis of various inflammatory diseases.
Biochemical and Physiological Effects:
3-cyclopropyl-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide has been shown to have potent anti-inflammatory, analgesic, and antipyretic effects in preclinical studies. The compound has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

The advantages of using 3-cyclopropyl-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide in lab experiments include its high potency, selectivity, and low toxicity. The compound is also relatively easy to synthesize and purify, which makes it an attractive option for drug development. However, the limitations of using this compound in lab experiments include its limited solubility and stability, which can make it difficult to work with.

Future Directions

There are several future directions for the research and development of 3-cyclopropyl-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide. One direction is to further investigate the compound's potential therapeutic applications in the treatment of inflammatory and neurodegenerative diseases. Another direction is to optimize the synthesis method to improve the yield, purity, and stability of the compound. Additionally, the development of novel analogs of this compound could lead to the discovery of more potent and selective drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of 3-cyclopropyl-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide involves the reaction of cyclopropylamine with 4-methylpyridin-2-ylboronic acid followed by cyclization with thiophene-2-carbonyl chloride. The reaction is carried out under controlled conditions and yields a pure product with high yield and purity.

Scientific Research Applications

3-cyclopropyl-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have potent anti-inflammatory, analgesic, and antipyretic properties in preclinical studies. The compound has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

3-cyclopropyl-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2OS/c1-9-4-6-15-12(8-9)16-14(17)13-11(5-7-18-13)10-2-3-10/h4-8,10H,2-3H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUFNLAAMMAGVDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=C(C=CS2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.